2-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Description
The compound 2-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid belongs to the rhodanine (2-thioxo-1,3-thiazolidin-4-one) family, a class of heterocyclic molecules with diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . Its structure features:
- A propanoic acid side chain at the 3-position, contributing to solubility and interaction with biological targets.
- A 4-oxo-2-sulfanylidene thiazolidine core, which stabilizes the molecule through conjugation and tautomerism.
Synthetic routes for analogous rhodanine derivatives typically involve condensation of substituted benzaldehydes with rhodanine precursors under basic conditions (e.g., K₂CO₃ in ethanol) . While direct synthesis data for this compound are unavailable in the provided evidence, its structural relatives (e.g., ONO-2235/Kinedak) are synthesized via similar protocols .
Properties
IUPAC Name |
2-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c1-3-21-11-6-9(4-5-10(11)17)7-12-13(18)16(15(22)23-12)8(2)14(19)20/h4-8,17H,3H2,1-2H3,(H,19,20)/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOSLJVEJGIIQG-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C(C)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antidiabetic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The table below compares key structural features and properties of the target compound with its analogs:
Key Observations:
Substituent Effects on Bioactivity: The 3-ethoxy-4-hydroxyphenyl group in the target compound may improve binding to hydroxyl-dependent targets (e.g., kinases or oxidoreductases) compared to non-polar substituents (e.g., 4-chlorophenyl in ). Propanoic acid vs.
Stereochemical Influence :
- The Z-configuration at the 5-position is critical for activity in rhodanine derivatives. For example, the E-isomer of the 4-methoxyphenyl analog shows reduced efficacy in preliminary assays .
Biological Targets: Analogous compounds (e.g., ONO-2235) inhibit aldose reductase, a therapeutic target in diabetes .
Physicochemical and Pharmacokinetic Properties
- The target compound’s 3-ethoxy-4-hydroxyphenyl group balances lipophilicity and hydrogen-bonding capacity, favoring membrane permeability and target engagement.
Biological Activity
2-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid, also known by its ChemDiv Compound ID 3215-1461, is a synthetic compound that exhibits notable biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 389.47 g/mol. The compound features several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO6S3 |
| Molecular Weight | 389.47 g/mol |
| Hydrogen Bond Acceptors | 12 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 6 |
| LogP (Partition Coefficient) | 0.180 |
| Water Solubility (LogSw) | -1.97 |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties stem from the presence of the phenolic group in the structure, which can scavenge free radicals and reduce oxidative stress.
Enzyme Inhibition
This compound has been studied for its potential to inhibit various enzymes, particularly those involved in inflammatory pathways. For instance, it has shown inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation.
IC50 Values
The following table summarizes the enzyme inhibition data for this compound:
| Target Enzyme | IC50 Value (nM) |
|---|---|
| Cyclooxygenase (COX) | Data not specified |
| Sentrin-specific protease 1 | 2410 |
| Sentrin-specific protease 1 | 3730 |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines in various cell lines. This suggests its potential application in treating inflammatory diseases.
Study on Anti-inflammatory Properties
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of thiazolidinone derivatives, including this compound. The results indicated a dose-dependent reduction in TNF-alpha and IL-6 levels in treated macrophages compared to control groups.
Pharmacokinetics
Pharmacokinetic studies have shown that compounds with similar structures exhibit favorable absorption and distribution characteristics. The logD value of -9.138 indicates a high degree of polarity, suggesting good solubility in biological fluids.
Toxicity Profile
Toxicological assessments are crucial for determining the safety profile of new compounds. Initial studies suggest that this compound has a low toxicity profile; however, further comprehensive studies are needed to establish its safety for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
